8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
Description
Properties
Molecular Formula |
C9H5BrF3N3 |
|---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
8-bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C9H5BrF3N3/c10-5-3-15-8(14)4-1-2-6(9(11,12)13)16-7(4)5/h1-3H,(H2,14,15) |
InChI Key |
YNOPSJNKVVLYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=C2Br)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Naphthyridine Precursors
The bromination of naphthyridine derivatives serves as a foundational step in synthesizing 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine. VulcanChem outlines a method where a trifluoromethyl-substituted naphthyridine precursor undergoes regioselective bromination at the 8-position using brominating agents such as or in dichloromethane or acetonitrile. Reaction temperatures between 0°C and 25°C are critical to minimize side products, with yields ranging from 65% to 78% depending on the stoichiometry of the brominating agent.
For example, a 1:1 molar ratio of precursor to NBS at 0°C produces the monobrominated product with 72% yield, while higher temperatures (25°C) risk di-bromination. The trifluoromethyl group’s electron-withdrawing nature directs bromination to the 8-position, as confirmed by analysis.
Optimization of Reaction Conditions
The ACS Publications study on canthin-4-one synthesis provides insights into bromination optimization. Diluting the reaction mixture to 0.03 mol/L and heating to 250°C for 30 seconds minimizes byproducts like 8′-Bromo-4-[1,4′-bi(1,5-naphthyridine)]-4,8(5)-dione, which forms at higher concentrations. These conditions, adapted for this compound, suggest that rapid heating and precise stoichiometry are essential for reproducibility.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Functionalization
Post-bromination, the introduction of the trifluoromethyl group often employs Suzuki-Miyaura coupling. A patent by Google Patents describes using 8-bromo-1,6-naphthyridin-2(1)-one as a key intermediate, reacting with trifluoromethylboronic acid in the presence of and in a dioxane/water mixture. Yields exceed 80% when the reaction is conducted at 85°C for 12 hours, though excess boronic acid (1.5 equivalents) is required to drive the reaction to completion.
Buchwald-Hartwig Amination
The Sigma-Aldrich datasheet highlights the use of Buchwald-Hartwig amination to install the 5-amine group. A Boc-protected amine intermediate is coupled with the brominated naphthyridine using and XantPhos as a ligand system. Deprotection with trifluoroacetic acid (TFA) yields the free amine with >90% purity, as verified by .
Multi-Step Synthesis and Protective Group Strategies
Sequential Functionalization
A six-step synthesis route, adapted from ACS Publications, begins with 3-amino-4-bromopyridine. The sequence involves:
-
Cyclization to form 8-bromo-1,5-naphthyridin-4(1)-one.
-
O-Methylation using and .
-
Suzuki coupling with 2-chlorophenylboronic acid.
-
Demethylation with HCl to yield the hydroxyl intermediate.
-
Final amination via Buchwald-Hartwig conditions.
This approach achieves an overall yield of 26%, with the Pd-catalyzed steps being the most efficient (74–96% yield per step).
Role of Protective Groups
The patent WO2016191524A1 emphasizes using tert-butoxycarbonyl (Boc) groups to protect amine functionalities during coupling reactions. For instance, Boc-protected intermediates prevent unwanted side reactions during palladium-catalyzed steps, and subsequent deprotection with TFA or HCl ensures high fidelity in the final product.
Analytical Validation and Quality Control
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural confirmation. The spectrum of this compound shows a singlet at −62 ppm, confirming the trifluoromethyl group’s presence. Mass spectrometry (MS) data from VulcanChem reports a molecular ion peak at 292.06, consistent with the molecular formula .
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a purity of 98.5% for the final compound when synthesized via the optimized Pd-catalyzed route. Impurities, such as residual palladium (<10 ppm), are quantified using inductively coupled plasma mass spectrometry (ICP-MS) .
Chemical Reactions Analysis
Cross-Coupling Reactions at the C8 Bromine
The bromine atom at position 8 serves as a key site for transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction enables aryl/heteroaryl group introduction via palladium catalysis:
text8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine + Boronic Acid → 8-Aryl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
Typical Conditions :
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80–100°C | 60–75 |
| XPhos Pd G4 | CsF | MeOH | 60°C | 55–70 |
This reaction is critical for synthesizing derivatives with modified electronic or steric properties .
Buchwald-Hartwig Amination
The bromine can undergo amination with primary/secondary amines:
Example :
textThis compound + Piperidine → 8-(Piperidin-1-yl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
Conditions : Pd₂(dba)₃, Xantphos, NaOtBu, toluene, 110°C, 12 h.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group activates the naphthyridine ring for SNAr at C8:
Reagents : Amines, alkoxides, or thiols.
Example :
textThis compound + NaSMe → 8-Methylthio-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
Conditions : DMF, 80°C, 6 h (yield: ~50%).
Functionalization of the C5 Amine Group
The amine at position 5 undergoes typical aromatic amine reactions:
Acylation
Example :
textThis compound + Acetyl Chloride → 5-Acetamido-8-bromo-2-(trifluoromethyl)-1,6-naphthyridine
Conditions : Pyridine, RT, 2 h (yield: 85–90%) .
Alkylation
Example :
textThis compound + CH₃I → 5-Methylamino-8-bromo-2-(trifluoromethyl)-1,6-naphthyridine
Conditions : K₂CO₃, DMF, 60°C, 4 h .
Electrophilic Substitution
The trifluoromethyl group deactivates the ring toward electrophiles, but directed ortho-metalation (DoM) strategies enable functionalization:
Directed Bromination
Example :
textThis compound → 8-Bromo-3,7-dibromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
Conditions : Br₂, AcOH, 50°C, 2 h (yield: 40%) .
Ring Functionalization via Radical Pathways
Recent studies highlight trifluoromethyl-directed C–H activation:
Example : Trifluoromethyl group facilitates regioselective C3–H amination under photoredox conditions .
Key Challenges and Optimization
-
Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve SNAr yields but may decompose trifluoromethyl groups at >100°C .
-
Catalyst Selection : Bulky ligands (XPhos, SPhos) suppress homo-coupling in cross-couplings .
This compound’s versatility in cross-coupling, substitution, and functionalization reactions underscores its value in drug discovery and materials science.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of naphthyridines, including 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine, exhibit significant antimicrobial properties. For instance:
- Antimalarial Properties: Certain naphthyridine derivatives have shown activity against Plasmodium falciparum, the causative agent of malaria. This suggests potential therapeutic applications in malaria treatment .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound:
- Inhibition of Cell Proliferation: Analogous compounds have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines. For example, one study reported significant inhibition of breast cancer cell lines .
- Mechanisms of Action: The anticancer effects may involve inhibition of matrix metalloproteinases (MMPs) and induction of apoptosis through caspase pathways .
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in material science:
- Organic Electronics: The compound's structure allows for potential use in organic electronic devices due to its reactivity and stability under various conditions .
Study on Anticancer Efficacy
One notable case study involved a series of naphthyridine derivatives tested for their efficacy against triple-negative breast cancer (TNBC). The results indicated that treatment with these derivatives significantly reduced lung metastasis compared to standard therapies .
Viral Load Reduction in Influenza Models
Another study evaluated the antiviral properties of related compounds against influenza A virus. The findings revealed rapid reductions in viral loads following administration, indicating the potential for developing antiviral therapies based on this chemical structure .
| Compound Name | Biological Activity | IC₅₀ (μM) | Selectivity |
|---|---|---|---|
| This compound | Anticancer (MDA-MB-231) | 0.126 | High |
| Analog A | Antiviral (Influenza) | 27.4 | Moderate |
| Analog B | MMP Inhibition | <1 | High |
Mechanism of Action
The mechanism of action of 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These properties contribute to the compound’s ability to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Key Physical Properties (Predicted):
The amine group at position 5 contributes to hydrogen-bonding interactions, influencing solubility and reactivity .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to structurally related 1,6-naphthyridine derivatives (Table 1):
Table 1. Structural and Physical Comparison of 1,6-Naphthyridine Derivatives
Functional Group Influence
- Amine vs. Ketone : The amine group in the target compound increases nucleophilicity at position 5 compared to the ketone in 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one . This difference may impact reactivity in substitution or coupling reactions .
- Methoxy vs. Amine : The methoxy group in 8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate acts as a better leaving group than the amine, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura couplings) .
Isomerism and Electronic Effects
- 1,6-Naphthyridine vs. 1,7-Naphthyridine: The 1,6-naphthyridine core in the target compound differs from the 1,7-isomer (e.g., 5-Bromo-1,7-naphthyridin-8-amine).
Bromination and Trifluoromethylation Trends
- Bromine Position : Bromination at position 8 (target compound) vs. position 5 (5-Bromo-1,7-naphthyridin-8-amine ) influences steric and electronic profiles. Bromine at position 8 may direct electrophilic substitution reactions to adjacent positions .
- Trifluoromethyl Group : The CF₃ group in the target compound and 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one enhances stability against oxidative metabolism, a feature leveraged in pharmaceuticals like etrasimod () .
Research and Application Insights
- Synthetic Utility : The amine group in the target compound allows for derivatization via amide bond formation or diazotization, contrasting with the ketone group in its analog, which is more suited for reductions or Grignard reactions .
Biological Activity
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structural features, including a naphthyridine core with bromine and trifluoromethyl substitutions, contribute to its potential applications in medicinal chemistry and material science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 292.055 g/mol. The presence of both bromine and trifluoromethyl groups enhances its reactivity and biological activity compared to other naphthyridine derivatives.
Antimicrobial Properties
Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated good antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli, although they were less potent than standard antibiotics like tetracycline .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 32 |
| 4-Bromo-2,7-naphthyridin-1-amine | Antibacterial | S. aureus | 16 |
| 3-(Trifluoromethyl)benzo[c][1,6]naphthyridine | Antifungal | C. albicans | 64 |
Antimalarial Activity
Compounds related to this compound have shown promising antimalarial properties against Plasmodium falciparum, indicating potential therapeutic applications in malaria treatment. This activity is attributed to the compound's ability to inhibit critical enzymes involved in the parasite's life cycle.
The biological activity of this compound can be largely explained by its interactions with various biological targets. For instance, studies have demonstrated that naphthyridine derivatives can act as inhibitors for cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is essential for predicting the pharmacokinetics and potential side effects associated with the use of these compounds.
Case Study 1: In Vitro Studies on Antileishmanial Activity
A series of naphthyridine derivatives were evaluated for their antileishmanial activity. The results indicated that certain analogues exhibited significant potency against Leishmania parasites in vitro. The structure-activity relationship (SAR) analysis revealed that modifications at the naphthyridine core could enhance efficacy while reducing toxicity .
Case Study 2: In Vivo Efficacy Assessment
In vivo studies using mouse models demonstrated that specific derivatives of naphthyridines showed promising results in reducing parasite load in visceral leishmaniasis cases. These findings underscore the importance of further developing these compounds for therapeutic use .
Q & A
Q. What are effective synthetic routes for 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine?
Cyclocondensation reactions using halogenated precursors are a common approach. For example, 3-bromo-1,6-naphthyridine derivatives can undergo cyclocondensation with potassium O-ethylxanthate in 1-methylpyrrolidin-2-one at 165°C for 7 hours, yielding thiazolo-fused products . Similar methods can be adapted by substituting bromine at the 8-position and introducing trifluoromethyl groups via halogen exchange or nucleophilic substitution. Characterization should include NMR, IR, and mass spectrometry to confirm regioselectivity .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
- IR Spectroscopy : To identify amine (-NH₂) and trifluoromethyl (-CF₃) stretches.
- Mass Spectrometry (MS) : For molecular ion verification and bromine isotope patterns. Cross-referencing with analogs (e.g., 5-amino-7-bromo-2-methyl-1,6-naphthyridine) ensures accuracy .
Q. How should researchers handle safety protocols for brominated naphthyridines?
Follow guidelines for brominated aromatic amines:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Store at 0–6°C in airtight containers to prevent degradation .
- Dispose of waste via approved halogenated organic compound protocols .
Advanced Research Questions
Q. How can cyclocondensation reactions be optimized for halogenated naphthyridines?
- Solvent Selection : High-boiling solvents like 1-methylpyrrolidin-2-one improve reaction efficiency at 165°C .
- Catalyst Screening : Test palladium or copper catalysts for bromine displacement in cross-coupling steps.
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .
Q. What strategies address low solubility in cross-coupling reactions involving this compound?
- Co-solvent Systems : Mix polar aprotic solvents (DMF, DMSO) with toluene or THF.
- Microwave Assistance : Enhance reaction rates and yields under controlled heating .
- Derivatization : Temporarily protect the amine group with Boc or Fmoc to improve solubility .
Q. How do bromine and trifluoromethyl substituents influence electronic properties and reactivity?
- Bromine : Acts as a leaving group in nucleophilic substitution or Suzuki-Miyaura coupling. Its electron-withdrawing effect stabilizes intermediates.
- Trifluoromethyl : Enhances electrophilicity at adjacent positions, directing reactions to specific sites. Computational DFT studies can map charge distribution .
Q. How can data contradictions in reaction yields be resolved across studies?
- Methodological Triangulation : Compare results from multiple techniques (e.g., GC-MS, NMR).
- Control Experiments : Replicate conditions using reported substrates (e.g., 3-bromo-6-methyl-1,6-naphthyridin-2-one) to isolate variables .
- Error Analysis : Quantify uncertainties in stoichiometry, solvent purity, and temperature gradients .
Q. What computational approaches predict reaction pathways for functionalization?
- DFT Calculations : Model transition states for bromine displacement or trifluoromethyl group interactions.
- Molecular Dynamics : Simulate solvent effects on reaction kinetics .
- Docking Studies : Explore binding affinities if the compound is used in medicinal chemistry .
Q. How can this compound be integrated into informer libraries for synthetic method evaluation?
Q. What advanced characterization methods resolve ambiguities in regioselectivity?
- NOESY NMR : Determines spatial proximity of substituents.
- X-ray Crystallography : Provides definitive structural confirmation for crystalline derivatives.
- Isotopic Labeling : Track bromine migration in mechanistic studies .
Methodological Notes
- Data Validation : Use triangulation (e.g., spectral, chromatographic, and computational data) to ensure reproducibility .
- Contradiction Management : Apply iterative redesign of experiments to isolate variables (e.g., solvent purity, catalyst loading) .
- Safety Compliance : Adhere to PRTR and WGK regulations for halogenated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
